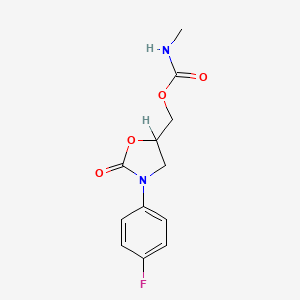
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, a methylamino carbonyl moiety, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methylamino Carbonyl Moiety: This can be accomplished by reacting the intermediate with methyl isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl group and the oxazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methylamino carbonyl moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with antimicrobial properties.
Tedizolid: A more potent derivative of linezolid.
Cycloserine: An antibiotic with a similar oxazolidinone ring structure.
Uniqueness
3-(4-Fluorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and binding affinity. Additionally, the methylamino carbonyl moiety provides further opportunities for chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
64589-78-2 |
|---|---|
Molekularformel |
C12H13FN2O4 |
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C12H13FN2O4/c1-14-11(16)18-7-10-6-15(12(17)19-10)9-4-2-8(13)3-5-9/h2-5,10H,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
ZYKDVHTWPGAPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


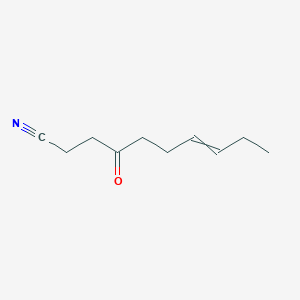

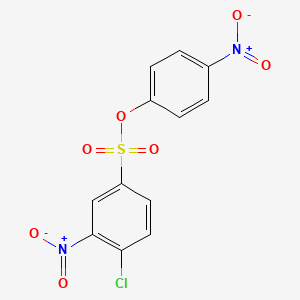
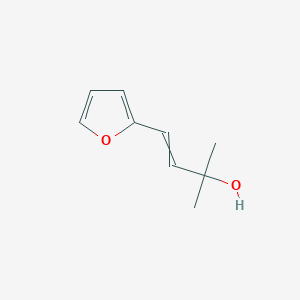
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
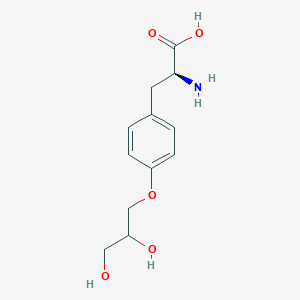



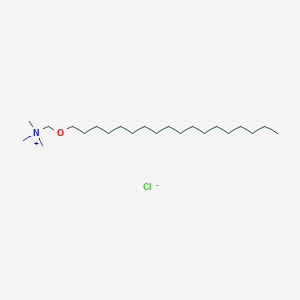

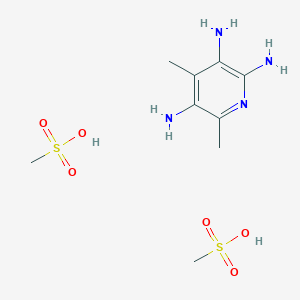
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

